molecular formula C10H13NO2 B12116875 Methyl amino(3-methylphenyl)acetate

Methyl amino(3-methylphenyl)acetate

Cat. No.: B12116875
M. Wt: 179.22 g/mol
InChI Key: HPQOSIYPZHTTTE-UHFFFAOYSA-N
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Description

Methyl amino(3-methylphenyl)acetate is an organic compound with the molecular formula C10H13NO2 It is a derivative of phenylacetic acid, where the phenyl group is substituted with a methyl group at the meta position and an amino group at the alpha position

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl amino(3-methylphenyl)acetate can be synthesized through several methods. One common approach involves the reaction of 3-methylbenzyl chloride with glycine methyl ester in the presence of a base such as sodium hydroxide. The reaction proceeds via nucleophilic substitution, resulting in the formation of the desired product.

Another method involves the esterification of 3-methylphenylacetic acid with methanol in the presence of a strong acid catalyst like sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl amino(3-methylphenyl)acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction of the ester group can yield the corresponding alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

    Oxidation: 3-methylphenylacetic acid or 3-methylacetophenone.

    Reduction: 3-methylphenylethanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl amino(3-methylphenyl)acetate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme-substrate interactions and metabolic pathways.

    Industry: The compound is used in the production of fine chemicals and as a precursor for the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of methyl amino(3-methylphenyl)acetate involves its interaction with specific molecular targets. In biological systems, the compound may act as a substrate for enzymes involved in amino acid metabolism. It can also interact with receptors or transporters in the nervous system, influencing neurotransmitter levels and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • Methyl amino(3-fluorophenyl)acetate
  • Methyl (3-aminobenzoyl)aminoacetate
  • Ethyl (4-methylphenyl)(1-piperidinyl)acetate hydrochloride

Uniqueness

Methyl amino(3-methylphenyl)acetate is unique due to the presence of both an amino group and a methyl group on the phenyl ring, which can influence its reactivity and interaction with biological targets. This structural feature distinguishes it from other similar compounds and may confer specific pharmacological properties.

Biological Activity

Methyl amino(3-methylphenyl)acetate, also known as methyl 2-(3-methylphenyl)aminoacetate, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological effects, mechanisms of action, and therapeutic applications, drawing from diverse research findings.

Chemical Structure and Properties

This compound has the molecular formula C10H13NO2 and a molecular weight of 179.22 g/mol. The compound features a methyl ester functional group and an amino group attached to a phenyl ring at the meta position relative to the methyl group. This unique arrangement influences its solubility and reactivity in biological systems.

Physical Properties:

  • Appearance: White to off-white crystalline powder
  • Melting Point: 193°C to 195°C
  • Solubility: Enhanced by its hydrochloride salt form, which increases solubility in aqueous solutions.

Biological Activities

Research indicates that this compound exhibits various biological activities:

  • Antimicrobial Properties:
    Preliminary studies suggest that this compound may inhibit certain bacterial strains, indicating potential applications in treating infections.
  • Anti-inflammatory Effects:
    The compound has shown promise in reducing inflammation, which could be beneficial for conditions like arthritis or other inflammatory diseases.
  • Analgesic Properties:
    It is hypothesized that this compound may have pain-relieving effects, although further studies are required to confirm this action.

The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets such as enzymes and receptors. The amino group facilitates hydrogen bonding, potentially modulating enzyme activity and influencing metabolic pathways. These interactions are crucial for understanding its therapeutic effects.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

  • Study on Antimicrobial Activity:
    A study demonstrated that the compound exhibited inhibitory effects against various bacterial strains, supporting its potential as an antimicrobial agent. The mechanism involved disruption of bacterial cell wall synthesis.
  • Inflammation Model:
    In an experimental model of inflammation, this compound significantly reduced inflammatory markers compared to control groups, suggesting its utility in inflammatory conditions.

Comparative Analysis with Similar Compounds

This compound shares structural similarities with other compounds that possess biological activity. Below is a comparison table highlighting these compounds:

Compound NameMolecular FormulaUnique Features
Methyl amino(4-methylphenyl)acetate hydrochlorideC10H13ClN2O2Para-substituted phenyl group
Methyl amino(3-bromophenyl)acetate hydrochlorideC10H12BrN2O2Contains a bromine substituent
Methyl amino(2-methylphenyl)acetate hydrochlorideC10H13ClN2O2Ortho-substituted phenyl group

Uniqueness: this compound is distinguished by its specific biological activity profile and unique substitution pattern on the phenyl ring, which may influence interactions with biological targets differently compared to other similar compounds.

Properties

IUPAC Name

methyl 2-amino-2-(3-methylphenyl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2/c1-7-4-3-5-8(6-7)9(11)10(12)13-2/h3-6,9H,11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPQOSIYPZHTTTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(C(=O)OC)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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